1-Hexadecene-d32
Description
Properties
CAS No. |
1644451-42-2 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
256.627 |
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-dotriacontadeuteriohexadec-1-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3/i1D2,2D3,3D,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
InChI Key |
GQEZCXVZFLOKMC-VQZQVVABSA-N |
SMILES |
CCCCCCCCCCCCCCC=C |
Synonyms |
1-Cetene-d32; 1-n-Hexadecene-d32; Cetene-d32; Dialen 16-d32; LAO-C 16-d32; Linealene 16-d32; NSC 60602-d32; NeoSolv 6-d32; Neodene 16-d32; n-Hexadec-1-ene-d32; α-Hexadecene-d32; |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 1 Hexadecene D32
Strategies for Complete Deuteration in Long-Chain Alkenes
Achieving complete or "perdeuteration" in long-chain hydrocarbons is a significant synthetic challenge. The primary strategies involve either constructing the molecule from small, pre-deuterated building blocks or performing an exhaustive hydrogen isotope exchange (HIE) on the fully formed carbon skeleton. cdnsciencepub.com
One of the most effective methods for preparing fully deuterated high-molecular-weight hydrocarbons involves liquid-phase exchange between the hydrocarbon and deuterium (B1214612) gas (D₂) over fixed-bed catalysts. cdnsciencepub.com This approach can be applied to both saturated and unsaturated starting materials, yielding the perdeuterated saturated analogue. cdnsciencepub.com For instance, n-hexadecane can be exhaustively deuterated to n-hexadecane-d34, which could then be functionalized to introduce a double bond. cdnsciencepub.com This method is advantageous as it avoids the lengthy and often costly multi-step synthetic routes that would be required to build the chain from smaller deuterated units. cdnsciencepub.com
Key features of exhaustive exchange include:
Catalysts: Carbon-supported catalysts of rhodium (Rh), platinum (Pt), and palladium (Pd) are effective. cdnsciencepub.com
Conditions: The exchange is typically carried out at elevated temperatures (e.g., 190-200 °C). cdnsciencepub.com
Purity: The process yields products with high isotopic and chemical purity, with minimal side reactions like cracking or isomerization. cdnsciencepub.com
Precursor Selection and Derivatization Routes for Hexadecene Systems
The synthesis of 1-Hexadecene-d32 often begins with a C16 precursor that is either commercially available in a deuterated form or can be efficiently deuterated. A common and logical precursor is the fully deuterated (perdeuterated) version of palmitic acid, a 16-carbon saturated fatty acid.
A plausible synthetic pathway involves:
Starting Material: Perdeuterated palmitic acid (Palmitic acid-d31). This compound is used as a tracer in neutral lipid synthesis and metabolic studies. researchgate.net
Reduction: The carboxylic acid group of palmitic acid-d31 is reduced to a primary alcohol, yielding 1-hexadecanol-d33.
Dehydration: The resulting 1-hexadecanol-d33 is then subjected to a dehydration reaction to eliminate a molecule of heavy water (D₂O), forming the desired this compound. pubcompare.aikcl.ac.uk
This derivatization route is advantageous because it places the double bond specifically at the end of the chain, ensuring the product is 1-hexadecene (B165127). Other synthesis routes for non-deuterated 1-hexadecene, such as the oligomerization of ethylene (B1197577), could theoretically be adapted using deuterated ethylene (C₂D₄), but controlling the chain length to selectively produce the C16 alkene can be challenging. guidechem.com
Catalytic and Non-Catalytic Deuteration Techniques
A variety of catalytic and non-catalytic methods are available for introducing deuterium into organic molecules. The choice of technique depends on the substrate, the desired level and position of deuteration, and the available deuterium source. researchgate.netresearchgate.net
Hydrogen Isotope Exchange (HIE) is a fundamental process for creating deuterated compounds, involving the catalytic replacement of C-H bonds with C-D bonds. scispace.com This can be achieved using heterogeneous catalysts (e.g., metals on a support) or homogeneous catalysts (e.g., organometallic complexes). scispace.comresearchgate.net
Heterogeneous Catalysis: Metals like palladium, platinum, and rhodium are highly effective for HIE, especially for preparing fully deuterated compounds. cdnsciencepub.comnih.gov The process often requires a deuterium source like D₂ gas or heavy water (D₂O) and elevated temperatures. ansto.gov.aucdnsciencepub.com
Homogeneous Catalysis: Transition metal complexes, particularly those of iridium and rhodium, can catalyze HIE with high selectivity, sometimes at specific positions if the substrate contains a directing group. nih.govnih.gov
Acid/Base Catalysis: Strong deuterated acids or bases can facilitate H/D exchange at positions with sufficient acidity, such as those adjacent to a carbonyl group. scispace.comuni-rostock.de
Transfer deuteration and hydrodeuteration are powerful techniques that avoid the use of high-pressure D₂ gas by employing a donor molecule as the deuterium source. researchgate.netmarquette.edu
Transfer Deuteration: This process involves the addition of two deuterium atoms across an unsaturated bond (e.g., an alkyne) using a deuterium donor. researchgate.netmarquette.edu Common donors include deuterated solvents like isopropanol-d8. marquette.eduacs.org
Transfer Hydrodeuteration: This is a highly selective method where one hydrogen atom and one deuterium atom are added across a double bond. marquette.edunih.govacs.org This technique offers precise control over the placement of a single deuterium atom. marquette.eduacs.org Copper-catalyzed systems have shown high regioselectivity in the transfer hydrodeuteration of various alkenes. marquette.edunih.govacs.org
Palladium is one of the most versatile metals used in deuteration chemistry. uni-regensburg.de
H/D Exchange: Palladium-on-carbon (Pd/C) is a standard catalyst for H/D exchange reactions with D₂ gas or D₂O to label arenes and other molecules. acs.orgnih.gov
Reductive Deuteration: Palladium catalysts, including Lindlar's catalyst, are used for the reduction of alkynes to alkenes with D₂ gas. imreblank.ch This is a key step for synthesizing deuterated alkenes from alkyne precursors. imreblank.ch
Deuterodechlorination: Palladium catalysts can be used to replace a chlorine atom on an alkenyl chloride with a deuterium atom, providing another route to deuterated alkenes. researchgate.net
Sequential Reactions: Catalytic systems combining Pd(0) with an acid like benzoic acid in the presence of D₂O can perform complex sequences, such as isomerization combined with multiple deuteration steps. rsc.org
| Technique | Catalyst/Reagent | Deuterium Source | Typical Substrate | Key Feature |
| Exhaustive HIE | Pt/C, Pd/C, Rh/C cdnsciencepub.com | D₂ gas cdnsciencepub.com | Alkanes, Alkenes cdnsciencepub.com | Produces perdeuterated compounds. cdnsciencepub.com |
| Transfer Deuteration | Iridium or Copper complexes marquette.eduacs.org | Isopropanol-d8 marquette.eduacs.org | Alkenes, Alkynes marquette.edu | Avoids use of D₂ gas. researchgate.netmarquette.edu |
| Hydrodeuteration | Copper complexes marquette.edunih.gov | Alcohol/Silane mixtures marquette.edunih.gov | Alkenes marquette.edunih.gov | Precise installation of one D atom. marquette.edu |
| Reductive Deuteration | Lindlar's Catalyst (Pd) imreblank.ch | D₂ gas imreblank.ch | Alkynes imreblank.ch | Stereospecific formation of cis-alkenes. imreblank.ch |
| Flow Synthesis | Packed-bed Pt catalyst tn-sanso.co.jp | D₂O tn-sanso.co.jpnih.gov | Aromatic compounds tn-sanso.co.jp | Enhanced safety and efficiency. ansto.gov.autn-sanso.co.jp |
Flow chemistry represents a modern approach to deuteration, offering significant advantages over traditional batch methods. ansto.gov.autn-sanso.co.jp In a flow system, reagents are pumped through a tube containing a solid catalyst, allowing for precise control over reaction conditions like temperature and pressure. ansto.gov.autn-sanso.co.jpnih.gov
Key benefits of flow synthesis include:
Enhanced Safety: Small amounts of reagents are reacted at any given time, and hazardous gases like D₂ can be generated in-situ from D₂O, eliminating storage and handling risks. nih.govthalesnano.com
Scalability and Automation: Flow systems can be run for extended periods to produce larger quantities and are amenable to automation. ansto.gov.autn-sanso.co.jp
Systems like the H-Cube®, which generate D₂ gas from the electrolysis of D₂O and immediately mix it with the substrate stream, exemplify the safety and efficiency of this technology. nih.govthalesnano.com
Palladium-Catalyzed Deuteration Approaches
Isotopic Purity Assessment and Characterization of Deuterated Long-Chain Hydrocarbons
The synthesis of deuterated compounds often results in isotopic mixtures, including various isotopologues (molecules differing only in isotopic composition) and isotopomers (isomers with the same number of isotopic atoms but at different positions). marquette.edu These species have nearly identical physical properties, making them difficult to separate by common purification techniques. marquette.edu Therefore, advanced spectroscopic techniques are essential for accurately determining the isotopic purity and characterizing the precise location of deuterium atoms. marquette.edu
Vibrational spectroscopy offers further insights into the structure of deuterated hydrocarbons. Raman spectroscopy is particularly sensitive to conformational changes and C-D bonds. shu.ac.uknih.gov Studies on n-alkanes show that Raman spectra can clearly identify vibrational modes associated with the deuterated chain, with C–D stretching frequencies appearing in the 2050–2250 cm⁻¹ region. nih.govrsc.org
For the most precise analysis, Molecular Rotational Resonance (MRR) spectroscopy has emerged as a superior technique. researchgate.netnih.gov MRR is a gas-phase method that identifies molecules based on their unique moments of inertia, allowing it to unambiguously distinguish between different isotopologues and isotopomers without chromatographic separation. researchgate.net The combination of Gas Chromatography with MRR (GC-MRR) provides exceptional specificity, exceeding that of high-resolution mass spectrometry or NMR in resolving and identifying complex isotopic mixtures. nih.govacs.orgnih.gov This technique is ideal for compound-specific isotope analysis (CSIA) and can quantify the composition of individual isotopic variants in a sample with high precision. researchgate.netnih.gov
Table 2: Comparison of Spectroscopic Techniques for Isotopic Purity Assessment
| Technique | Information Provided | Advantages | Limitations | Source(s) |
| Mass Spectrometry (MS) | Overall degree of deuteration; relative abundance of isotopologues. | High sensitivity, rapid analysis. | Difficulty in distinguishing positional isomers (isotopomers). | cdnsciencepub.comcdnsciencepub.comnih.gov |
| NMR Spectroscopy | Structural confirmation; assessment of deuterium at specific sites. | Provides detailed structural information. | Lower sensitivity compared to MS; can be complex for fully deuterated compounds. | mst.edu |
| Raman Spectroscopy | Vibrational modes of C-D bonds; conformational information. | Sensitive to non-polar bonds and molecular symmetry. | Signal can be weak; fluorescence interference can be an issue. | shu.ac.uknih.govrsc.org |
| Molecular Rotational Resonance (MRR) Spectroscopy | Unambiguous identification and quantification of isotopologues and isotopomers. | Unparalleled specificity and resolution; no need for chromatographic separation. | Requires the sample to be in the gas phase; less common instrumentation. | researchgate.netnih.govacs.orgnih.gov |
Applications of 1 Hexadecene D32 in Advanced Spectroscopic Investigations
Mass Spectrometry (MS) Applications
In mass spectrometry, the 32-dalton mass difference between 1-Hexadecene-d32 (molecular weight ~256.6 g/mol ) and 1-Hexadecene (B165127) (molecular weight ~224.4 g/mol ) makes the deuterated version an unambiguous marker for quantification and mechanistic studies. gcms.cz
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical method for achieving highly accurate and precise quantification of chemical substances. marquette.edu The technique involves adding a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample. In this case, this compound serves as the internal standard for the quantification of natural (non-labeled) 1-Hexadecene.
The sample, now containing both the analyte and the standard, is analyzed by MS. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave the same during sample preparation, extraction, and ionization in the mass spectrometer. Any sample loss during workup affects both compounds equally, thus preserving their ratio. The instrument measures the ratio of the mass signal from the analyte (e.g., 1-Hexadecene) to the signal from the isotopically labeled standard (this compound). From this measured ratio and the known amount of standard added, the original amount of the analyte in the sample can be calculated with exceptional accuracy. This method is crucial for accurately determining the concentration of alkenes in complex matrices like biological fluids, environmental samples, or industrial products.
Table 2: Principle of Quantification by Isotope Dilution Mass Spectrometry (IDMS)
| Step | Procedure | Example Data (Hypothetical) | Calculation |
| 1 | A known amount of this compound (Standard) is added to the sample containing an unknown amount of 1-Hexadecene (Analyte). | Amount of Standard added = 100 ng | - |
| 2 | The sample is processed and analyzed by Mass Spectrometry. | Measured MS Signal for Analyte (A) = 50,000 | - |
| 3 | The mass spectrometer measures the signal intensities for both the analyte and the standard. | Measured MS Signal for Standard (S) = 75,000 | - |
| 4 | The ratio of the signals is calculated. | Signal Ratio (A/S) = 50,000 / 75,000 = 0.667 | - |
| 5 | The unknown amount of analyte is calculated using the signal ratio and the known amount of standard. | Amount of Analyte = Signal Ratio × Amount of Standard | 0.667 × 100 ng = 66.7 ng |
The deuterium (B1214612) atoms in this compound serve as stable isotopic labels, allowing researchers to use it as a "tracer" to follow the fate of the molecule through complex chemical or biological reactions. acs.orglcms.cz When this compound is introduced into a system, its distinct mass allows any products derived from it to be easily identified by mass spectrometry.
This approach has been used to elucidate the metabolic pathways of alkenes in microorganisms. In a study on the anaerobic oxidation of alkenes by the hyperthermophilic sulfate-reducing archaeon Archaeoglobus fulgidus, perdeuterated d32-hexadec-1-ene was used as the substrate. Analysis of the cellular fatty acids by gas chromatography-mass spectrometry (GC-MS) after incubation revealed the presence of deuterated C₁₅ to C₁₇ fatty acids. The detection of these heavy metabolites provided direct evidence that the organism was oxidizing the alkene and confirmed the biochemical pathway involved, demonstrating the power of isotopic tracers in mechanistic biology.
High-Resolution Mass Spectrometry for Deuterated Compound Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision, enabling the determination of elemental formulas. bioanalysis-zone.com Unlike conventional mass spectrometry which measures nominal (integer) masses, HRMS can measure 'exact masses' to several decimal places. bioanalysis-zone.com This capability is particularly valuable for the identification and characterization of deuterated compounds like this compound.
The core principle lies in the mass difference between hydrogen (¹H, protium) and its stable isotope deuterium (²H, D). While both have a nominal mass of 1, their exact atomic masses differ: protium (B1232500) is 1.007825 amu, and deuterium is 2.014102 amu. When a molecule is perdeuterated, meaning all hydrogen atoms are substituted with deuterium, the cumulative mass difference is substantial and easily resolved by HRMS.
For 1-Hexadecene (C₁₆H₃₂) and its deuterated isotopologue this compound (C₁₆D₃₂), the difference in their exact masses is significant. This allows for unambiguous identification and purity assessment of the deuterated species. bioanalysis-zone.comlgcstandards.com For example, if a sample were to contain both 1-Hexadecene and this compound, HRMS could distinguish them clearly, whereas a low-resolution instrument might struggle to separate the isotopic peaks from potential impurities with the same nominal mass. bioanalysis-zone.com The precise mass measurement confirms the successful incorporation of deuterium and the elemental composition of the synthesized molecule.
Table 1: Theoretical Mass Comparison of 1-Hexadecene and this compound
| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |
|---|---|---|---|
| 1-Hexadecene | C₁₆H₃₂ | 224 | 224.25040 |
| This compound | C₁₆D₃₂ | 256 | 256.45107 |
Application in Neutron Scattering Studies
The substitution of hydrogen with deuterium makes this compound an exceptionally valuable tool in neutron scattering studies. Neutrons interact with atomic nuclei, and their scattering properties can vary dramatically between isotopes of the same element. stfc.ac.uk The significant difference in the neutron scattering cross-sections of hydrogen and deuterium provides a powerful method for probing the structure and dynamics of materials at a molecular level. mdpi.com
Contrast Variation in Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry
Contrast variation is a key technique in both Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR) that allows researchers to highlight or suppress the scattering from different components within a complex system. nist.gov The "contrast" is determined by the difference between the neutron scattering length densities (SLDs) of the components. nist.gov
The power of this technique stems from the unique neutron scattering properties of hydrogen and deuterium. Hydrogen (¹H) has a negative coherent scattering length, while deuterium (²H) has a large positive one. This distinction is fundamental to contrast variation. By selectively deuterating a molecule like 1-Hexadecene, its SLD can be dramatically altered.
In a typical SANS or NR experiment on a multi-component system (e.g., a polymer, surfactant, or biological membrane in solution), researchers can adjust the SLD of the solvent by mixing hydrogenated (H₂O) and deuterated (D₂O) water. nih.gov By preparing a solvent mixture whose SLD matches that of one of the components, that component becomes effectively "invisible" to the neutrons. nist.gov This "contrast matching" allows the scattering from the other components to be studied in isolation. nist.govnih.gov
Table 2: Coherent Neutron Scattering Lengths of Relevant Nuclei
| Nucleus | Symbol | Coherent Scattering Length (b) (fm) |
|---|---|---|
| Hydrogen | ¹H | -3.74 |
| Deuterium | ²H (D) | 6.67 |
| Carbon | ¹²C | 6.65 |
Table 3: Calculated Neutron Scattering Length Density (SLD) Comparison
| Compound | Molecular Formula | Calculated SLD (Å⁻²) |
|---|---|---|
| 1-Hexadecene | C₁₆H₃₂ | -0.49 x 10⁻⁶ |
| This compound | C₁₆D₃₂ | 6.97 x 10⁻⁶ |
Investigation of Molecular Structure and Dynamics in Deuterated Systems
Beyond providing contrast, selective deuteration is a critical tool for investigating the specific structure and motion of molecules within complex assemblies. mdpi.com By combining neutron scattering with isotopic labeling using compounds like this compound, it is possible to experimentally determine partial structure factors, which describe the spatial correlations between different types of atoms. mdpi.com
In studies of molecular dynamics, quasi-elastic neutron scattering (QENS) can measure a wide range of motions, from localized vibrations to long-range diffusion. When combined with selective deuteration, QENS can disentangle the complex dynamics of a system. For example, in a polymer blend or a lipid membrane containing this compound, the scattering signal can be dominated by either the deuterated or the protonated components. Because hydrogen has a very large incoherent scattering cross-section compared to deuterium, experiments on a partially deuterated sample can isolate the self-motion of the hydrogen-containing components.
This approach, often complemented by atomistic molecular dynamics (MD) simulations, provides unparalleled insight. mdpi.comnih.gov Research on polymers has shown that the dynamic structure factors corresponding to different atomic groups can be isolated, revealing that relaxation timescales can vary significantly across a single molecule. mdpi.com Applying this to a system containing this compound, one could specifically probe the dynamics of the alkene chain within a larger structure, such as its rotational and translational diffusion within a membrane, or its conformational changes during a chemical reaction. This level of detail is crucial for understanding the relationship between molecular dynamics and macroscopic material properties.
Role of 1 Hexadecene D32 in Materials Science and Polymer Chemistry Research
Synthesis of Deuterated Poly(hexadecene) and Copolymers
The synthesis of deuterated polymers often begins with the creation of deuterated monomers. europa.eu 1-Hexadecene-d32 serves as the deuterated monomer for producing deuterated poly(hexadecene). The polymerization of 1-hexadecene (B165127), including its deuterated form, can be achieved through methods like Ziegler-Natta catalysis. researchgate.net For instance, studies have successfully synthesized homopolymers of higher α-olefins, such as 1-hexadecene, using specific catalyst systems. researchgate.net
Furthermore, this compound can be used in copolymerization reactions to introduce deuterated segments into a polymer chain. This allows for the creation of block copolymers with both deuterated and non-deuterated blocks. For example, research has been conducted on the copolymerization of α-olefins like 1-hexene (B165129) and 1-dodecene (B91753) with butadiene, indicating that these monomers can be incorporated into a polybutadiene (B167195) chain. researchgate.netredalyc.org This principle extends to the use of this compound to create copolymers with specific deuterated sections, which are invaluable for certain analytical techniques. europa.eu
The synthesis of such deuterated polymers is often a multi-step process that requires careful optimization to achieve the desired molecular weight distribution and purity, which are critical for their application in advanced characterization methods. europa.eueuropa.eu
Application in Neutron Scattering Studies of Polymer Blends and Interfaces
One of the most significant applications of this compound lies in its use for synthesizing deuterated polymers for neutron scattering experiments. resolvemass.casci-hub.se Neutron scattering is a powerful technique for studying the structure and dynamics of polymers because of the significant difference in the neutron scattering lengths of hydrogen and deuterium (B1214612). sci-hub.seunam.mx This isotopic contrast allows researchers to "highlight" specific polymer chains or segments within a blend or at an interface. europa.euansto.gov.au
By blending a deuterated polymer, such as poly(hexadecene-d32), with a non-deuterated (protiated) polymer, a high-contrast system is created for small-angle neutron scattering (SANS). uh.edunbi.dk This contrast enables the detailed investigation of:
Polymer blend morphology: Determining the phase behavior, domain sizes, and interfacial characteristics of polymer blends. numberanalytics.comcas.cz
Chain conformation: Studying the size and shape of individual polymer chains in the bulk or in a blend. nih.gov
Interfacial structure: Probing the width and composition profile of the interface between two immiscible polymers.
The use of deuterated polymers derived from this compound has been instrumental in advancing the understanding of polymer blend thermodynamics and kinetics. uh.edu
Rheological and Morphological Characterization of Deuterated Polymer Systems
The rheological and morphological properties of polymers are critical to their processing and final performance. mdpi.comresearchgate.netadvancedsciencenews.com The introduction of deuterated components, such as poly(hexadecene-d32), into a polymer system necessitates a thorough characterization of these properties.
Rheological characterization involves studying the flow and deformation behavior of the material. uni-lj.siresearchgate.netmetu.edu.tr Techniques like rotational rheometry and capillary rheometry are used to measure viscosity and viscoelastic properties. metu.edu.tr For deuterated polymer systems, it is essential to understand how the isotopic substitution might affect these properties, as any changes could impact processing conditions.
Morphological characterization focuses on the structure of the polymer at various length scales. researchgate.netamazon.com Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the phase structure of polymer blends. researchgate.net When combined with neutron scattering data from deuterated systems, a more complete picture of the morphology can be obtained. nih.gov
The data gathered from these characterization techniques are crucial for establishing structure-property relationships in deuterated polymer systems. advancedsciencenews.com
Influence of Deuteration on Polymer Properties and Functionality
The substitution of hydrogen with deuterium, while chemically subtle, can have a measurable impact on the physical properties and functionality of polymers. nist.govdtic.mil This is often referred to as the "deuterium isotope effect."
One of the key differences is the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger, which can lead to:
Enhanced thermal and oxidative stability: Deuterated polymers may exhibit increased resistance to degradation at high temperatures or in the presence of oxygen. resolvemass.cadtic.mil
Altered phase transition temperatures: The melting and glass transition temperatures of a polymer can be slightly shifted upon deuteration. nih.govnist.gov For instance, some studies have shown that deuteration can lower the melting temperature of nonpolar polymers. nih.gov
Changes in crystallization behavior: The kinetics and morphology of polymer crystallization can be influenced by deuteration. researchgate.net
These changes, although often small, can be significant for high-performance applications and must be considered when using deuterated polymers as direct replacements for their protiated counterparts. sci-hub.semdpi.com
Contributions of 1 Hexadecene D32 to Biophysical and Biochemical Research Methodologies
Investigation of Lipid Bilayer Dynamics and Membrane Fluidity in Model Systems
The study of lipid bilayer dynamics and membrane fluidity is crucial for understanding cellular processes. Model membrane systems are frequently employed to mimic the complexity of biological membranes in a controlled environment. 1-Hexadecene-d32, and the deuterated lipids derived from it, are instrumental in these studies, particularly when using neutron scattering techniques. ku.dkill.eu
Neutron reflectometry is a powerful, non-destructive technique for characterizing the structure of thin films at interfaces with sub-nanometer resolution. ku.dkmdpi.com The key to this technique's utility in studying biological membranes is the significant difference in the neutron scattering length of hydrogen and its isotope, deuterium (B1214612). ku.dk By selectively deuterating components of a model membrane, such as incorporating lipids with acyl chains derived from this compound, researchers can create a "contrast" that makes specific parts of the bilayer stand out during analysis. ku.dkportlandpress.com This allows for the precise determination of structural parameters like bilayer thickness, the thickness of individual leaflets, and the hydration of the headgroups. ill.eunih.gov
For instance, in a study of supported lipid bilayers (SLBs), neutron reflectometry can be used to model the bilayer as a series of distinct layers. The scattering length density (SLD) profile, which is related to the material composition, can be determined with high precision. By fitting the experimental reflectivity data to a model, the thickness and roughness of the lipid headgroup and acyl chain regions can be elucidated. ill.eunih.gov The use of deuterated lipids enhances the accuracy of these models. ku.dk
Table 1: Illustrative Neutron Reflectometry Parameters for a Model Lipid Bilayer Containing Deuterated Acyl Chains
This table presents hypothetical data based on published findings for similar systems to illustrate the type of information obtainable. The model assumes a bilayer composed of phospholipids (B1166683) with deuterated acyl chains derived from a precursor like this compound.
| Bilayer Component | Thickness (Å) | Scattering Length Density (SLD) (10-6 Å-2) | Interfacial Roughness (Å) |
|---|---|---|---|
| Substrate (Silicon) | - | 2.07 | 3 |
| Silicon Oxide Layer | 15 ± 2 | 3.45 | 4 |
| Inner Headgroups (Proximal to substrate) | 9 ± 1 | 1.75 | 5 |
| Deuterated Acyl Chains | 36 ± 1 | 6.80 | 4 |
| Outer Headgroups (Distal to substrate) | 9 ± 1 | 1.75 | 5 |
This data is illustrative and derived from methodologies presented in cited literature. ill.eunih.gov
By analyzing these parameters under different conditions (e.g., temperature, presence of other molecules), researchers can infer changes in membrane fluidity and dynamics.
Probing Protein-Lipid Interactions in Controlled Environments
The interactions between proteins and lipids are fundamental to a vast array of cellular functions, from signal transduction to membrane trafficking. Understanding these interactions at a molecular level is a key goal of biophysical research. This compound, as a precursor to deuterated lipids, plays a crucial role in these investigations, again primarily through the application of neutron scattering techniques. mdpi.comportlandpress.com
When studying the interaction of a protein with a lipid bilayer, selective deuteration of the lipids allows the protein's structure and location relative to the membrane to be determined more clearly. portlandpress.com Neutron reflectometry can reveal how a protein or peptide inserts into or associates with the membrane by measuring changes in the bilayer's structural parameters upon protein binding. For example, the insertion of a peptide into a model membrane containing deuterated lipids can be detected by changes in the thickness and roughness of the different layers of the bilayer. ill.eunih.gov
In a typical experiment, neutron reflectivity profiles of the model membrane are measured before and after the introduction of the protein of interest. By using different isotopic contrasts (e.g., using D₂O and H₂O based buffers), a detailed picture of the protein-lipid complex can be constructed. portlandpress.comnih.gov
Table 2: Example of Structural Changes in a Deuterated Lipid Bilayer Upon Peptide Interaction as Determined by Neutron Reflectometry
This table provides a hypothetical representation of data to illustrate the effect of peptide binding on a model membrane containing deuterated lipids.
| Bilayer Parameter | Before Peptide Interaction | After Peptide Interaction |
|---|---|---|
| Acyl Chain Thickness (Å) | 36 ± 1 | 35 ± 1 |
| Headgroup Thickness (Å) | 9 ± 1 | 10 ± 1.5 |
| Bilayer Roughness (Å) | 5 ± 1 | 12 ± 2 |
| Peptide Location | N/A | Primarily in the headgroup region |
This data is illustrative and based on methodologies and findings reported in the scientific literature. ill.euportlandpress.comnih.gov
Application in Metabolic Flux Analysis and Pathway Elucidation using Isotopic Tracers (at molecular/cellular level)
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology. rsc.org This is often achieved by introducing isotopically labeled substrates, or tracers, into the cellular environment and tracking their incorporation into various metabolites. While ¹³C-labeled tracers are most common, the use of deuterium (²H)-labeled compounds, such as fatty acids derived from this compound, offers complementary and valuable insights. rsc.orgnih.gov
The use of deuterated fatty acids to study lipid metabolism dates back to the 1930s. rsc.orgnih.gov In modern metabolomics, feeding cells a deuterated fatty acid allows researchers to trace its metabolic fate. This includes its incorporation into more complex lipids, its breakdown through β-oxidation, and the potential for the deuterium label to be transferred to other molecules, such as the reduced cofactor NADPH. pnas.org
The analysis is typically performed using mass spectrometry, which can distinguish between the unlabeled (endogenous) and the deuterium-labeled (exogenous) versions of a metabolite due to their mass difference. biorxiv.org This allows for the quantification of fatty acid uptake and the activity of pathways involved in lipid metabolism.
For example, by tracking the appearance of deuterium in different lipid species over time, one can determine the rates of synthesis for various phospholipids and triglycerides. Furthermore, the distribution of deuterium within a molecule can provide information about the specific enzymatic reactions that have occurred. This approach is particularly useful for:
Elucidating novel metabolic pathways: By identifying unexpected labeled metabolites, new enzymatic activities or pathway connections can be discovered.
Quantifying pathway activity: The rate of incorporation of the deuterium label provides a direct measure of the flux through a particular metabolic pathway. rsc.org
Studying metabolic reprogramming in disease: MFA with deuterated tracers can be used to compare the metabolic phenotypes of healthy and diseased cells (e.g., cancer cells), potentially identifying new therapeutic targets. isotope.com
The use of deuterated tracers like this compound and its derivatives provides a powerful and complementary approach to ¹³C-based MFA, enabling a more comprehensive understanding of cellular metabolism. rsc.org
Computational and Theoretical Investigations of 1 Hexadecene D32 Systems
Molecular Dynamics (MD) Simulations of Deuterated Alkenes and Hydrocarbons
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a virtual microscope to observe molecular motion, conformational changes, and transport properties. For deuterated long-chain alkenes and hydrocarbons, MD simulations can elucidate the influence of increased isotopic mass on the dynamics of the system.
Research in this area often focuses on how properties like diffusion, conformational structure, and packing are affected by chain length and, by extension, isotopic composition. MD simulations of n-alkanes with chain lengths from C4 to C20 have been conducted to study their dynamics within confined environments like zeolites. acs.org These studies revealed a non-monotonic, periodic dependence of the self-diffusivity on the chain length, with local maxima observed for n-C8 and n-C16. acs.org This "resonant diffusion" effect is attributed to the relationship between the molecule's length and the periodic structure of the confining material. acs.org While these simulations were performed on non-deuterated alkanes, the established methodologies are directly applicable to deuterated analogues like 1-hexadecene-d32 to investigate how the increased mass of deuterium (B1214612) atoms alters these resonant frequencies and diffusion behaviors.
Simulations of linear alkanes at interfaces, such as on hydroxylated α-aluminum oxide surfaces, show that the chains form ordered, multilayer adsorption structures. researchgate.net Alkanes near the surface exhibit more ordered packing and reduced mobility compared to the bulk liquid. researchgate.net For this compound, MD simulations could predict how deuteration, which affects vibrational amplitudes and intermolecular forces, would modify the packing efficiency and dynamics within these adsorbed layers. The increased mass of deuterium atoms is expected to slow down the vibrational and rotational motions of the molecule, which could lead to more structured and less dynamic behavior at interfaces.
The table below summarizes key parameters and findings from representative MD simulations on long-chain hydrocarbons, which form the basis for understanding systems like this compound.
| System Studied | Simulation Focus | Key Findings | Potential Relevance for this compound |
|---|---|---|---|
| n-Alkanes (C4-C20) in Silicalite Zeolite | Diffusion and Conformational Structure | Self-diffusivity shows a periodic dependence on chain length, with a maximum at C16 along one axis. acs.org | Deuteration may alter the resonant diffusion frequency and overall mobility in confined media. |
| Linear Alkanes on Hydroxylated α-Al2O3 | Interfacial Structure and Dynamics | Formation of ordered, multilayer adsorbed films with reduced mobility near the surface. researchgate.net | Predicting changes in surface packing and film dynamics due to isotopic effects. |
| Liquid-state Hydrocarbons (e.g., n-pentane to n-decane) | NMR Relaxation and Molecular Motion | Internal motions decrease rotational correlation times; intermolecular interactions show stretched decay at long chain lengths. aip.org | Understanding how deuteration impacts internal and overall molecular tumbling, affecting spectroscopic properties. |
Quantum Chemical Calculations of Isotopic Effects and Reaction Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for investigating the electronic structure of molecules and the energetics of chemical reactions. For deuterated compounds, these methods can accurately predict kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs), which arise from the differences in zero-point vibrational energies (ZPVE) between C-H and C-D bonds.
A significant application of these calculations is in understanding the metabolic pathways of deuterated compounds. In a study of the anaerobic metabolism of 1-hexadecene (B165127) by the sulfate-reducing bacterium Desulfatibacillum aliphaticivorans, the use of this compound was crucial. asm.org The bacterium was grown on a mixture of labeled and unlabeled 1-hexadecene, and the resulting cellular fatty acids were analyzed. The analysis identified several perdeuterated fatty acid metabolites, confirming that the bacterium metabolizes the alkene. asm.org The detection of these specific deuterated products provides direct evidence for the biochemical reaction pathway. asm.org
The key deuterated fatty acids identified in the study are listed in the table below.
| Metabolite Detected | Molecular Formula (Deuterated) | Inferred Metabolic Step |
|---|---|---|
| Deuterated Tetradecanoic acid | C14D27OOH | β-oxidation following initial activation |
| Deuterated Hexadecanoic acid | C16D31OOH | Direct oxidation of the C16 chain |
| Deuterated Octadecanoic acid | C18D35OOH | Chain elongation |
| Deuterated 10-Methylhexadecanoic acid | C17D33OOH | Methylation and oxidation |
Quantum chemical calculations can model the reaction coordinates for such metabolic processes. By calculating the energy barriers for bond cleavage and formation, researchers can predict the KIE for each step. The C-D bond is stronger and has a lower ZPVE than a C-H bond, meaning more energy is required to break it. marquette.edu This typically results in a slower reaction rate for the deuterated species, a phenomenon known as a primary KIE. DFT methods have been successfully used to calculate 2H-H equilibrium fractionation factors for various carbon positions in alkanes and alkenes, providing a theoretical basis for interpreting experimental isotopic data. acs.org For this compound, such calculations could quantify the energetic differences in its metabolic activation compared to its non-deuterated counterpart, providing a deeper understanding of the enzymatic mechanisms involved.
Theoretical Modeling of Intermolecular Interactions involving Deuterated Hydrocarbons
The substitution of hydrogen with deuterium can influence non-covalent intermolecular interactions, such as van der Waals forces. Although the effect is subtle, it can lead to observable changes in the physical properties of bulk materials, such as molar volume, surface tension, and melting point. osti.gov Theoretical modeling is used to understand the origins of these isotope effects on intermolecular forces.
The primary cause of these changes is the difference in bond length and polarizability between C-H and C-D bonds. The C-D bond is slightly shorter and less polarizable than the C-H bond. osti.gov This reduction in polarizability leads to weaker dispersion forces (a component of van der Waals forces) between deuterated molecules compared to their hydrogenated counterparts. osti.gov
Theoretical studies on deuterated polymers have confirmed this phenomenon. For example, investigations into deuterated poly(ε-caprolactone)s showed a depression in the melting point, which was attributed to these weaker intermolecular interactions. osti.gov While this compound is a smaller molecule, the same principles apply. Theoretical models can quantify this effect by calculating the interaction energies between molecules. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. mdpi.com Applying SAPT to a dimer of this compound versus a dimer of 1-hexadecene would allow for a precise quantification of the reduction in dispersion energy due to deuteration.
The table below outlines various theoretical methods used to investigate intermolecular interactions and their applicability to deuterated hydrocarbon systems.
| Theoretical Method | Focus of Investigation | Application to Deuterated Systems |
|---|---|---|
| Density Functional Theory (DFT) with PCM | Modeling bulk solvent effects and electronic structure. mdpi.com | Calculates how deuteration affects molecular properties in a condensed phase. |
| Atoms in Molecules (AIM) Theory | Analyzing electronic structure and topology of interactions. mdpi.com | Characterizes the nature of weak intermolecular contacts, such as C-D···X interactions. |
| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposing intermolecular interaction energies. mdpi.com | Quantifies the reduction in dispersion forces due to the lower polarizability of C-D bonds. |
| Reactive Force Fields (e.g., AIREBO) | Modeling intermolecular potentials in large systems. researchgate.net | Allows for large-scale simulations (e.g., MD) that incorporate the subtle effects of deuteration on intermolecular forces. |
By using these computational tools, researchers can build a comprehensive, bottom-up understanding of how the simple isotopic substitution in this compound leads to changes in its dynamic, reactive, and collective behavior.
Emerging Research Frontiers and Future Perspectives for 1 Hexadecene D32
Development of Novel Synthetic Pathways for Enhanced Deuteration Efficiency and Selectivity
The synthesis of fully deuterated long-chain alkenes like 1-Hexadecene-d32 presents significant synthetic challenges. The goal is to achieve high levels of deuterium (B1214612) incorporation with perfect regioselectivity, ensuring that deuterium atoms are located at every possible position and that no hydrogen remains. Research into deuteration methodologies is a dynamic field, driven by the increasing demand for complex deuterated molecules for mechanistic studies, pharmaceutical development, and materials science. nih.govresearchgate.net
Traditional methods for deuterium labeling include direct exchange reactions, often using deuterium oxide (D₂O) as an inexpensive deuterium source, and catalytic hydrogenation with deuterium gas (D₂). nih.gov However, achieving the complete and selective deuteration required for this compound often necessitates more advanced strategies.
Emerging techniques that offer greater control and efficiency include:
Catalytic Transfer Deuteration: This powerful technique avoids the use of hazardous and flammable D₂ gas by employing stable, easy-to-handle liquid deuterium donors. nih.govmarquette.edu Various transition metal catalysts, including those based on iridium, copper, and palladium, have been developed to facilitate the transfer of deuterium from a source molecule to a substrate like an alkene or alkyne. marquette.edunih.gov For instance, iridium catalysts have been shown to be effective in transfer deuteration using deuterated ethanol (B145695) (C₂D₅OD) as the deuterium source. marquette.edu
Palladium-Catalyzed Deuterodechlorination: A highly specific method involves the palladium-catalyzed reaction of an alkenyl chloride with a deuterium source. acs.org This process allows for the precise synthesis of deuterated alkenes with excellent control over the degree of deuterium incorporation. acs.org
Synthesis from Deuterated Precursors: A fundamental approach involves building the target molecule from smaller, already deuterated starting materials. ornl.gov This bottom-up strategy can provide excellent control over the final isotopic purity. For the synthesis of this compound, this could involve the Wittig reaction or other olefination methods using fully deuterated precursors like a deuterated phosphonium (B103445) ylide and a deuterated aldehyde.
Retrosynthesis-Based Pathway Design: Modern computational tools can predict and evaluate novel synthetic routes. kaist.ac.krsynthiaonline.com Software platforms can analyze vast databases of chemical reactions to propose efficient and robust pathways for complex target molecules, including isotopically labeled ones. synthiaonline.comnih.gov This approach can help identify non-obvious but highly effective strategies for assembling this compound from available deuterated starting materials.
Table 1: Comparison of Modern Deuteration Strategies for Alkenes
| Synthetic Strategy | Catalyst/Reagents | Deuterium Source | Key Advantages | Research Findings |
|---|---|---|---|---|
| Catalytic Transfer Deuteration | Iridium, Copper, or other transition metal complexes | D₂O, Deuterated alcohols (e.g., C₂D₅OD), Deuterated silanes | Avoids D₂ gas; uses readily available sources; offers new opportunities for selectivity. nih.govmarquette.edu | Iridium catalysts can achieve high yields in transfer deuteration of unsaturated bonds. marquette.edu Copper-catalyzed reactions show high selectivity in transfer hydrodeuteration. marquette.edunih.gov |
| Palladium-Catalyzed Deuterodechlorination | Palladium complexes (e.g., Pd/C) | Deuterium gas (D₂) or deuterated solvents | Precise control of deuterium incorporation; tolerant of various functional groups. acs.org | Successfully used to synthesize a variety of deuterated alkenes with excellent deuteration levels. acs.org |
| Synthesis from Deuterated Precursors | Organometallic reagents, enzymes | Deuterated building blocks (e.g., CD₃I, C₂D₂) | High specificity and isotopic purity; versatile for complex molecules. | A common method for creating specifically labeled sites within a molecule for mechanistic or metabolic studies. |
Integration into Advanced Analytical Platforms and Hyphenated Techniques
The most established application of this compound is as an internal standard in quantitative analytical chemistry, particularly in methods coupled with mass spectrometry (MS). nih.govclearsynth.com The use of stable isotope-labeled standards is considered the gold standard for quantification because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts (analytes). clearsynth.com
When integrated into analytical workflows, this compound offers several key advantages:
Accurate Quantification: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the deuterated standard co-elutes with the analyte (1-Hexadecene). stackexchange.com Because the two compounds behave almost identically during sample preparation, extraction, and chromatographic separation, any sample loss affects both equally. The mass spectrometer, however, can easily distinguish between them due to the significant mass difference (32 mass units). spectroscopyonline.com This allows for highly accurate and precise calculation of the analyte's concentration by comparing its signal intensity to the known concentration of the internal standard. clearsynth.com
Correction for Matrix Effects: Complex samples, such as environmental or biological matrices, often contain interfering substances that can suppress or enhance the analyte's signal in the mass spectrometer. clearsynth.com Since this compound is affected by these "matrix effects" in the same way as 1-Hexadecene (B165127), it serves as a reliable reference to correct for such variations, ensuring robust and reproducible results. clearsynth.com
Advancements in Hyphenated Techniques: Hyphenated techniques combine a separation method (like GC or LC) with a detection method (like MS or NMR) to analyze complex mixtures. researchgate.netsaapjournals.org The use of this compound is critical in these advanced platforms, enabling reliable impurity profiling, metabolic studies, and quality control in various industries. researchgate.net The development of LC-MS-MS methods, for example, allows for even greater specificity and sensitivity in detecting and quantifying trace amounts of substances. saapjournals.org
Beyond conventional MS, emerging platforms like Molecular Rotational Resonance (MRR) spectroscopy offer new avenues for isotopic analysis. brightspec.com MRR provides unambiguous structural information and can distinguish between isotopomers (molecules with the same number of isotopic substitutions but at different locations), a task that is challenging for MS. brightspec.commarquette.edu
Table 2: Role of this compound in Advanced Analytical Platforms
| Analytical Platform | Technique | Role of this compound | Benefit |
|---|---|---|---|
| Mass Spectrometry (MS) | GC-MS, LC-MS, LC-MS/MS | Internal Standard | Corrects for sample loss and matrix effects, enabling precise and accurate quantification. clearsynth.comspectroscopyonline.com |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ²H NMR | Reference Compound | Used to confirm the absence of protons and the successful incorporation of deuterium. |
| Molecular Rotational Resonance (MRR) | Cavity-Enhanced FTMW Spectroscopy | Isotopic Reference | Provides high-resolution data to confirm isotopic purity and distinguish between isotopomers. brightspec.commarquette.edu |
| Hyphenated Techniques | LC-UV-MS, GC-IR | Internal Standard/Tracer | Enhances specificity and reliability in the analysis of complex mixtures from natural products to industrial chemicals. researchgate.net |
Potential in Next-Generation Materials Development and Smart Polymers
The unique properties of deuterated compounds are increasingly being exploited in materials science to create and analyze next-generation materials and smart polymers. resolvemass.caprimeopenaccess.com Smart polymers are materials that respond to small changes in their environment, such as temperature or pH, with a significant change in their properties. researchgate.net The incorporation of deuterated monomers like this compound into polymer chains is a key strategy for understanding and engineering these advanced materials. resolvemass.ca
The primary application in this field is Neutron Scattering . Techniques like Small-Angle Neutron Scattering (SANS) are powerful for probing the structure and dynamics of polymers at the molecular level. Neutrons interact differently with hydrogen and deuterium nuclei. By selectively deuterating parts of a complex polymer system (e.g., one block of a block copolymer or the polymer backbone), researchers can use "contrast variation" to make specific components "visible" or "invisible" to the neutron beam. researchgate.neteuropa.eu
Potential roles for this compound in this area include:
Probing Polymer Morphology: As a comonomer, this compound can be incorporated into polymers like polyethylene. terchemie.com By using a mix of deuterated and hydrogenated monomers, researchers can use SANS to study the precise conformation of polymer chains, analyze phase separation in polymer blends, and understand the structure of self-assembled materials like micelles and vesicles. europa.eu
Developing Smart Materials: The properties of smart polymers, such as the volume phase transition temperature (VPTT) in microgels, can be subtly altered by deuteration. researchgate.netmdpi.com Studies on poly(N-isopropylacrylamide) (pNIPAM) have shown that deuterating different parts of the monomer can shift the transition temperature, likely due to changes in the strength of hydrogen bonding. researchgate.netmdpi.com Incorporating a deuterated comonomer like this compound could be a novel way to fine-tune the responsiveness of such materials.
Enhancing Material Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can lead to enhanced thermal and oxidative stability in deuterated polymers compared to their hydrogenated counterparts. resolvemass.ca This could be advantageous in developing more durable materials for demanding applications.
Table 3: Impact of Deuteration on Polymer Properties and Analysis
| Property/Technique | Effect of Deuteration (e.g., with this compound) | Application in Materials Science |
|---|---|---|
| Neutron Scattering Contrast | Creates a significant difference in neutron scattering length density between deuterated and hydrogenated segments. researchgate.neteuropa.eu | Enables detailed structural analysis of polymer blends, block copolymers, and microgels using SANS. researchgate.neteuropa.eu |
| Polymer Dynamics | Allows for tracking the movement and diffusion of specific polymer chains or segments. | Elucidates the mechanisms of polymer folding, aggregation, and response to stimuli. |
| Thermodynamic Properties | Can shift phase transition temperatures (e.g., VPTT) due to altered intermolecular interactions. mdpi.com | Fine-tuning the responsiveness of smart polymers and hydrogels for use in sensors, actuators, and drug delivery. researchgate.net |
| Material Stability | Increases resistance to thermal and oxidative degradation due to the stronger C-D bond. resolvemass.ca | Development of more robust and long-lasting polymer materials for advanced applications. |
Unexplored Applications in Specialized Research Domains Requiring Precise Isotopic Labeling
While the current applications of this compound are well-defined, its unique structure as a fully deuterated long-chain alpha-olefin opens the door to numerous unexplored research frontiers that require precise isotopic labeling.
Future research could leverage this compound in the following domains:
Lipid Bilayer and Membrane Studies: The 16-carbon chain of 1-Hexadecene is structurally similar to the fatty acid tails found in lipids that form cell membranes. This compound could be used as a probe molecule to study the dynamics, fluidity, and phase behavior of lipid bilayers using techniques like neutron scattering or solid-state NMR without introducing the perturbations that bulky fluorescent labels might cause.
Surfactant and Emulsion Science: 1-Hexadecene is used in the formulation of surfactants and as a component in emulsions. terchemie.com The long-term stability of emulsions is often dictated by a process called Ostwald ripening, where larger droplets grow at the expense of smaller ones. researchgate.net this compound could serve as a tracer to precisely measure the rate of this molecular diffusion between droplets, providing critical data for designing highly stable emulsions for the food, cosmetic, and pharmaceutical industries.
Environmental Fate and Transport Studies: Long-chain hydrocarbons are components of crude oil and industrial lubricants. Understanding their transport and degradation in the environment is a major challenge. This compound could be used as a tracer in microcosm or field studies to track the movement and breakdown of C16 hydrocarbons in soil and water systems with high sensitivity and no background interference.
Mechanistic Studies in Catalysis and Petrochemistry: Alpha-olefins like 1-Hexadecene are fundamental building blocks in the chemical industry, used to produce everything from plastics to synthetic lubricants. terchemie.comnih.gov this compound could be used to elucidate complex reaction mechanisms in polymerization or oxidation catalysis. ucsb.edu By tracking the fate of the deuterium atoms, researchers can gain insight into bond-breaking and bond-forming steps, leading to the design of more efficient and selective catalysts.
Metabolic Pathway Tracing: Stable isotope labeling is a cornerstone of metabolic research. biorxiv.org While 1-Hexadecene itself is not a primary metabolite, its derivatives are. It could be used in specialized studies to investigate the metabolic pathways of exogenous long-chain hydrocarbons in microorganisms or higher organisms, providing insights into detoxification or biosynthetic processes. nih.govbiorxiv.org
The continued development of highly sensitive analytical instruments will undoubtedly expand the horizon for specialized deuterated compounds like this compound, enabling breakthroughs in fields far beyond its current applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
